molecular formula C7H15NO2 B1273826 3-Amino-4-methylhexanoic acid CAS No. 40469-87-2

3-Amino-4-methylhexanoic acid

Cat. No.: B1273826
CAS No.: 40469-87-2
M. Wt: 145.2 g/mol
InChI Key: JHEDYGILOIBOTL-UHFFFAOYSA-N
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Description

3-Amino-4-methylhexanoic acid is an organic compound with the molecular formula C7H15NO2. It is a chiral amino acid derivative, featuring an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a hexane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methylhexanoic acid typically involves the reaction of methylmalonic acid with ammonia. This reaction proceeds under controlled conditions to ensure the formation of the desired product. The process can be optimized by selecting appropriate solvents and reaction conditions to maximize yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more complex methodologies, including the use of chiral catalysts to ensure the production of a specific enantiomer. The use of environmentally friendly reagents and solvents is also a consideration in industrial synthesis to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methylhexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-methylhexanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-Amino-4-methylhexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a precursor in the synthesis of neurotransmitters or other biologically active molecules. The amino group and carboxylic acid group allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-methylpentanoic acid
  • 3-Amino-4-methylheptanoic acid
  • 3-Amino-4-methylbutanoic acid

Uniqueness

3-Amino-4-methylhexanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its chiral nature allows for the production of specific enantiomers, which can have different biological activities. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals .

Properties

IUPAC Name

3-amino-4-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEDYGILOIBOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377438
Record name 3-amino-4-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40469-87-2
Record name 3-amino-4-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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